molecular formula C15H12ClN3OS B12702967 Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide CAS No. 129884-99-7

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide

Cat. No.: B12702967
CAS No.: 129884-99-7
M. Wt: 317.8 g/mol
InChI Key: MDBXDPZUCQQYEC-UHFFFAOYSA-N
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Description

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups. It contains 33 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine

Properties

CAS No.

129884-99-7

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

2-(3-chloroacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C15H12ClN3OS/c16-9-5-6-11-13(7-9)18-12-4-2-1-3-10(12)15(11)21-8-14(20)19-17/h1-7H,8,17H2,(H,19,20)

InChI Key

MDBXDPZUCQQYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves several steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide typically involves the reaction of 3-chloro-9-acridine with hydrazine derivatives in the presence of acetic acid. The resulting compound exhibits unique properties due to the presence of both the acridine moiety and the hydrazide functional group, which are known for their biological activities.

Biological Activities

1. Antimicrobial Activity:
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In a study evaluating various derivatives, compounds exhibited varying degrees of activity against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. These findings suggest that modifications to the hydrazide structure can enhance antimicrobial efficacy .

2. Anticancer Potential:
Recent studies have focused on the anticancer properties of acridine derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. In silico analyses have identified molecular pathways influenced by this compound that are crucial in cancer development. The compound's interaction with specific signaling pathways may provide a basis for developing novel cancer therapeutics .

3. Enzyme Inhibition:
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that certain derivatives can inhibit key enzymes involved in metabolic pathways related to disease progression, including those associated with cancer and microbial resistance .

Case Studies

Case Study 1: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial effectiveness of this compound against various pathogens. The results demonstrated that specific derivatives exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This case highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Cancer Cell Line Studies
In vitro studies using ovarian cancer cell lines treated with this compound showed significant reductions in cell viability and proliferation rates. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases. These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • This compound
  • Acetic acid derivatives
  • Acridine-based molecules

Biological Activity

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

The compound is synthesized through the reaction of 3-chloro-9-acridinyl thioacetic acid with hydrazine derivatives. The general structure can be represented as follows:

C15H12N4O3S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound contains an acridine moiety, which is known for its pharmacological properties, including anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including those with acridine structures, exhibit significant antimicrobial properties. In particular, studies have shown that acetic acid hydrazides demonstrate activity against various bacterial strains. For instance, one study reported that certain hydrazides displayed moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Hydrazides containing acridine moieties have been evaluated for their anticancer potential. A systematic review highlighted that these compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

The anti-inflammatory properties of acetic acid hydrazides have also been documented. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of hydrazide derivatives showed that those with the 3-chloro-9-acridinyl group exhibited enhanced antibacterial activity compared to their non-acridine counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for the acridine derivatives .
  • Anticancer Activity : Another investigation focused on the anticancer effects of acetic acid hydrazides in human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting that these compounds could be developed as potential chemotherapeutic agents .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via ROS
Anti-inflammatoryInhibition of cytokines

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